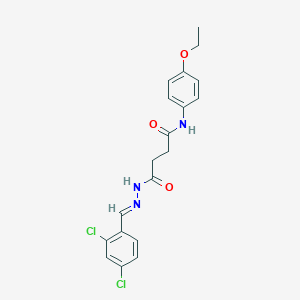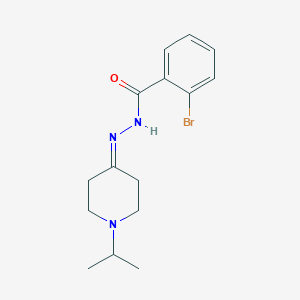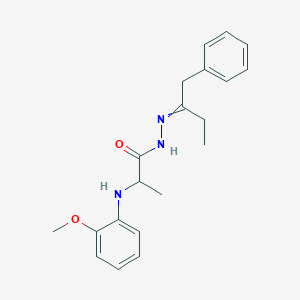![molecular formula C13H18BrN3O3 B449392 2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE](/img/structure/B449392.png)
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is an organic compound with a complex structure that includes bromine, ethoxy, and propan-2-yloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of ethoxy and propan-2-yloxy groups through etherification reactions. The final step involves the formation of the hydrazinecarboxamide moiety through a condensation reaction with hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.
作用机制
The mechanism of action of 2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
相似化合物的比较
Similar Compounds
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE: shares structural similarities with other brominated aromatic compounds and hydrazine derivatives.
Hydrazinecarboxamide derivatives: These compounds have similar functional groups and may exhibit comparable reactivity and applications.
Uniqueness
The unique combination of bromine, ethoxy, and propan-2-yloxy groups in this compound distinguishes it from other compounds. This unique structure may confer specific properties and reactivity, making it valuable for certain applications.
属性
分子式 |
C13H18BrN3O3 |
|---|---|
分子量 |
344.2g/mol |
IUPAC 名称 |
[(E)-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C13H18BrN3O3/c1-4-19-11-5-9(7-16-17-13(15)18)10(14)6-12(11)20-8(2)3/h5-8H,4H2,1-3H3,(H3,15,17,18)/b16-7+ |
InChI 键 |
XJWWHFVJQFWYSC-FRKPEAEDSA-N |
手性 SMILES |
CCOC1=C(C=C(C(=C1)/C=N/NC(=O)N)Br)OC(C)C |
SMILES |
CCOC1=C(C=C(C(=C1)C=NNC(=O)N)Br)OC(C)C |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C=NNC(=O)N)Br)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[1-(3,4-dichlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B449312.png)
![4-chloro-N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449313.png)
![4-CHLORO-1-METHYL-N'-{(E)-1-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B449315.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (4-bromophenyl)hydrazone](/img/structure/B449316.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-2,4-dichlorobenzohydrazide](/img/structure/B449318.png)
![Isopropyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449320.png)
![2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide](/img/structure/B449322.png)
![3-chloro-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide](/img/structure/B449323.png)
![4-chloro-N'-[1-(2,4-dimethylphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B449327.png)

![2,4-dichloro-N-[3-(N-undecanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B449331.png)
![2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B449335.png)

